molecular formula C21H27NO3 B2631466 2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide CAS No. 1351588-12-9

2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide

Cat. No. B2631466
CAS RN: 1351588-12-9
M. Wt: 341.451
InChI Key: CFNYAYNJPLVNSD-UHFFFAOYSA-N
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Description

“®-tert-Butyl benzyl (2-hydroxy-3-phenylpropyl)carbamate” is a chemical compound with the CAS number 2766303-87-9 . It has a molecular formula of C21H27NO3 and a molecular weight of 341.45 .


Molecular Structure Analysis

The molecular structure of this compound consists of 21 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the available resources .

Scientific Research Applications

Enantioselective Synthesis in Pharmaceutical Research

  • A study focused on the synthesis of enantiomers of 4 -( 3 -chloro- 2 -hydroxypropoxy)phenyl)acetamide, closely related to 2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide, demonstrated its application in pharmaceutical research. This compound was synthesized with high enantiomeric excess using lipase B from Candida antarctica as a catalyst. The R-alcohol derivative of this compound is a crucial building block for the cardioselective β-blocker (S)-atenolol (Lund, Jacobsen, & Bøckmann, 2016).

Antimalarial Drug Synthesis

  • Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, which is structurally related to the chemical of interest, was explored in another study. This process is significant for the synthesis of antimalarial drugs. The study investigated various parameters like acyl donors and solvent effects, highlighting the compound's role in synthesizing medically important drugs (Magadum & Yadav, 2018).

Potential in Anticancer, Anti-Inflammatory, and Analgesic Drugs

  • A research on N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide derivatives, which have a common nucleus with this compound, demonstrated potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This highlights the role of such compounds in the development of new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).

Electrochemical Studies

  • Electrochemical studies of compounds like 2,6-di-tert-butyl-4-isopropylphenol and 2,4,6-tri-tert-butylphenol provide insights into the oxidation behaviors of tert-butylphenoxy compounds. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields (Richards & Evans, 1977); (Richards, Whitson, & Evans, 1975).

Synthesis of Novel Acetamide Derivatives

  • The synthesis and pharmacological assessment of novel acetamide derivatives, including those with 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, highlight their potential in medicinal chemistry. These studies often explore the synthesis pathways and biological activities of such compounds (Khade et al., 2019).

Mechanism of Action

The mechanism of action for this compound is not provided in the available resources .

Safety and Hazards

The safety, risk, and hazard information for this compound, as well as its Material Safety Data Sheet (MSDS), are not provided in the available resources .

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-21(2,3)17-9-11-19(12-10-17)25-15-20(24)22-14-18(23)13-16-7-5-4-6-8-16/h4-12,18,23H,13-15H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNYAYNJPLVNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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